molecular formula C10H9NO3 B189105 4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS No. 7224-68-2

4-Hydroxy-8-methoxyquinolin-2(1H)-one

Cat. No. B189105
CAS RN: 7224-68-2
M. Wt: 191.18 g/mol
InChI Key: ASLMYMBTHPUUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one, involves reactions with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .


Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

4-Hydroxy-2(1H)-quinolinones react with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The IUPAC name for this compound is 4-hydroxy-8-methoxy-2(1H)-quinolinone .

Scientific Research Applications

  • Antimalarial Activity: Some hydroxy analogues of the antimalarial drug primaquine, which includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one derivatives, have been found to form methemoglobin in human erythrocytes and to deplete glutathione levels, particularly in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects (Allahyari et al., 1984).

  • Antibacterial and Antifungal Properties: A study synthesized compounds incorporating quinolone moieties, including 4-Hydroxy-8-methoxyquinolin-2(1H)-one, and found that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Hamama et al., 2015).

  • Antimicrobial Activity of Azo Dye Derivatives: Novel azo dyes synthesized from 4-Hydroxy-8-methoxyquinolin-2(1H)-one derivatives showed antimicrobial activity against various bacterial and fungal strains (Ghoneim & Morsy, 2018).

  • Phototherapy and Photoprotection: Derivatives of 4-Hydroxy-8-methoxyquinolin-2(1H)-one have been investigated for their photoprotective properties and as potential photochemotherapeutic agents due to their ability to inhibit topoisomerase II and antiproliferative activity in mammalian cells (Chilin et al., 2003).

  • Dental Plaque Inhibition: Certain derivatives of 8-hydroxyquinolines, a category that includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one, have been synthesized and evaluated for their antiplaque activity, showing in vitro efficacy (Warner et al., 1975).

  • Chemotherapy Research: Studies have explored the antiproliferative properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one derivatives, assessing their potential as chemotherapeutic agents against various cancer cell lines (Yeh‐long Chen et al., 2006).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319 . The precautionary statements include P305+P351+P338 .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in exploring the potential applications of these compounds in medicine.

properties

IUPAC Name

4-hydroxy-8-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLMYMBTHPUUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715835
Record name 4-Hydroxy-8-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methoxyquinolin-2(1H)-one

CAS RN

7224-68-2
Record name 4-Hydroxy-8-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-methoxyquinolin-2(1H)-one
Reactant of Route 2
4-Hydroxy-8-methoxyquinolin-2(1H)-one
Reactant of Route 3
4-Hydroxy-8-methoxyquinolin-2(1H)-one
Reactant of Route 4
4-Hydroxy-8-methoxyquinolin-2(1H)-one
Reactant of Route 5
4-Hydroxy-8-methoxyquinolin-2(1H)-one
Reactant of Route 6
4-Hydroxy-8-methoxyquinolin-2(1H)-one

Citations

For This Compound
5
Citations
S Kafka, A Pevec, K Proisl, R Kimmel… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title hydrate, C12H13NO4·H2O, the piperidine ring that is fused to the benzene ring is in a sofa conformation with the chiral C atom lying 0.4084 (18) Å out of the plane of the nine …
Number of citations: 4 scripts.iucr.org
MB de Macedo, R Kimmel, D Urankar… - European Journal of …, 2017 - Elsevier
In this study, a 50-membered library of substituted 4-hydroxyquinolin-2(1H)-ones and two closely related analogues was designed, scored in-silico for drug likeness and subsequently …
Number of citations: 18 www.sciencedirect.com
S Kafka, A Pevec, K Proisl, R Kimmel… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C12H13NO3, the quinoline ring system is approximately planar with a maximum deviation from the least-squares plane of 0.058 (2) Å. In the crystal, N—H⋯O and …
Number of citations: 2 scripts.iucr.org
R Kimmel, M Nečas, S Kafka, J Košmrlj… - … Section E: Structure …, 2010 - scripts.iucr.org
The structure of the title compound, C26H31NO12, contains an essentially planar quinoline skeleton, with the maximum deviation from the best plane being 0.055 (2) Å, and an oxane …
Number of citations: 7 scripts.iucr.org
S Kafka, K Proisl, V Kašpárková, D Urankar, R Kimmel… - Tetrahedron, 2013 - Elsevier
N-(α-Ketoacyl)anthranilic acids were prepared by oxidative ring opening of 3-hydroxyquinoline-2,4(1H,3H)-diones by using paraperiodic acid (H 5 IO 6 ) or sodium periodate (NaIO 4 ). …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.